N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that features a thiazolopyrimidine core. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved by reacting a thioamide with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the phenyl and dimethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.
Formation of the acetamide linkage: This step often involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenyl rings.
Reduction: Reduction reactions could target the carbonyl groups or the thiazolopyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of new molecules with potential biological activities.
Biology
Biological assays: It can be tested for its activity against various biological targets, such as enzymes or receptors.
Medicine
Drug development: The compound may serve as a lead compound for the development of new therapeutic agents.
Industry
Material science: It could be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures.
Phenylacetamides: Compounds with similar side chains.
Uniqueness
The unique combination of the thiazolopyrimidine core with the dimethoxyphenyl and phenyl groups, along with the acetamide linkage, may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C21H18N4O4S3 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O4S3/c1-28-13-8-9-15(29-2)14(10-13)22-16(26)11-31-20-23-18-17(19(27)24-20)32-21(30)25(18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
NPEMQGBDHAVXKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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